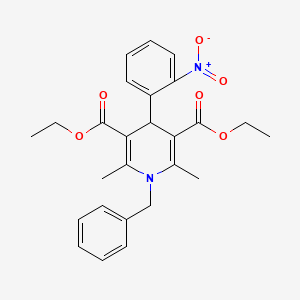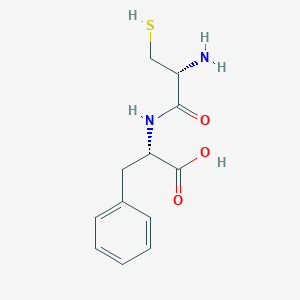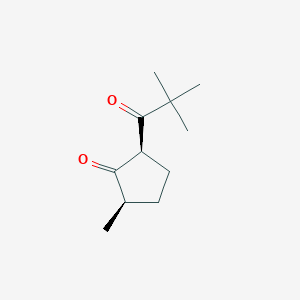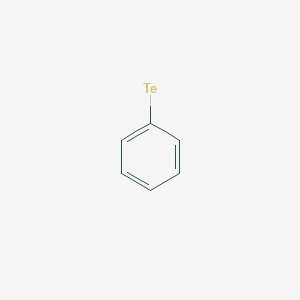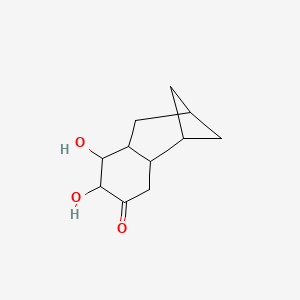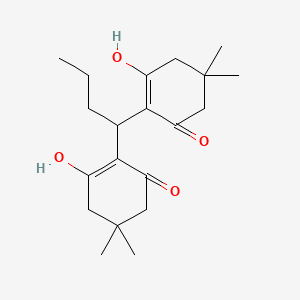
2-Cyclohexen-1-one, 2,2'-butylidenebis[3-hydroxy-5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two cyclohexenone rings connected by a butylidene bridge, with each ring bearing a hydroxy group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- typically involves a Knoevenagel-Michael cascade reaction. This method uses a 1,3-dicarbonyl compound and aldehydes, with 2-aminopyrazine as a catalyst . The reaction conditions are mild, and the procedure is straightforward, making it a popular choice for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar principles to laboratory synthesis are applied on a larger scale. Industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxy groups can form hydrogen bonds with various biological molecules, influencing their activity and function. The compound’s structure also allows it to participate in various chemical reactions, further affecting its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A simpler compound with a single cyclohexenone ring.
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: Another complex compound with similar structural features.
2-Cyclohexen-1-one, 4-(3-hydroxybutyl)-3,5,5-trimethyl-: Shares structural similarities but differs in functional groups.
Uniqueness
2-Cyclohexen-1-one, 2,2’-butylidenebis[3-hydroxy-5,5-dimethyl- is unique due to its dual cyclohexenone rings connected by a butylidene bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
71827-67-3 |
|---|---|
Fórmula molecular |
C20H30O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
3-hydroxy-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)butyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H30O4/c1-6-7-12(17-13(21)8-19(2,3)9-14(17)22)18-15(23)10-20(4,5)11-16(18)24/h12,21,23H,6-11H2,1-5H3 |
Clave InChI |
QFTGMBDBRWVSDV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=C(CC(CC1=O)(C)C)O)C2=C(CC(CC2=O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


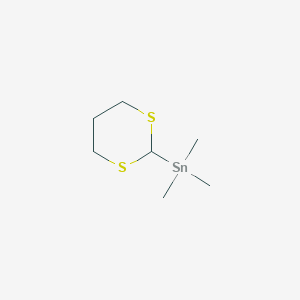

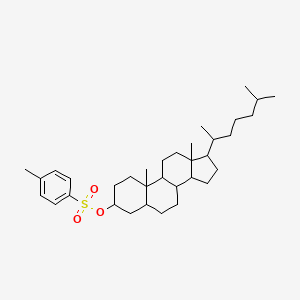
![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B14460428.png)
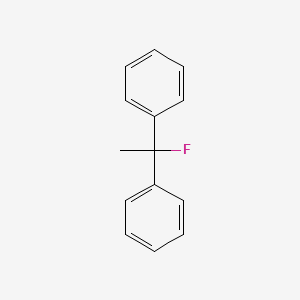
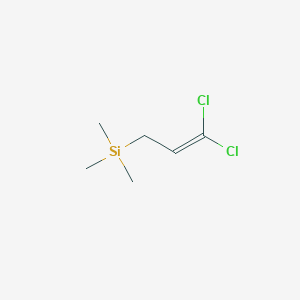
![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)

